molecular formula C12H15N3 B15261919 N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15261919
M. Wt: 201.27 g/mol
InChI Key: RTPUCCNMXNOCAU-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine (CAS 2060041-41-8) is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 . It is part of the pyrazole chemical class, a privileged scaffold in medicinal chemistry known for its frequent appearance in pharmacologically active molecules and anticancer kinase inhibitors . Pyrazole derivatives are of significant interest in drug discovery and are often employed in bioisosteric replacement strategies to optimize the potency, selectivity, and physicochemical properties of lead compounds . Researchers utilize this specific amine derivative as a key synthetic intermediate or building block in the development of novel therapeutic agents. Its application is particularly relevant in the discovery of cyclin-dependent kinase 2 (CDK2) inhibitors, a prominent target in oncology for developing new cancer treatments and overcoming resistance to other therapies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9-4-5-11(6-10(9)2)14-12-7-13-15(3)8-12/h4-8,14H,1-3H3

InChI Key

RTPUCCNMXNOCAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CN(N=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,4-dimethylaniline with appropriate reagents to form the desired pyrazole derivative. One common method involves the cyclization of chalcones with hydrazine derivatives under solvent-free conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Key Steps Notable Properties/Applications
This compound C₁₂H₁₅N₃ 201.27 3,4-Dimethylphenyl, methyl on pyrazole Not explicitly described Inferred lipophilicity; potential aromatic interaction sites
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 3,4-Dimethoxyphenyl, methyl on pyrazole Not detailed Higher polarity due to methoxy groups; possible enhanced solubility in polar solvents
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 Pyridin-3-yl, cyclopropyl, methyl Copper-catalyzed coupling with cesium carbonate Cyclopropyl group may improve metabolic stability; pyridine enhances hydrogen-bonding capacity
N-[(3,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine C₁₂H₁₅N₃ 201.27 Benzyl linkage (no methyl on pyrazole) Not detailed Altered spatial arrangement due to benzyl bridge; potential differences in bioavailability

Key Observations:

Substituent Effects on Physicochemical Properties: The 3,4-dimethylphenyl group in the target compound contributes to lipophilicity, whereas the 3,4-dimethoxyphenyl analog introduces polar methoxy groups, likely increasing aqueous solubility.

Synthetic Approaches :

  • The copper-catalyzed coupling method used for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine highlights the utility of transition metals in constructing complex pyrazole derivatives. In contrast, the target compound’s synthesis route remains unspecified in the evidence.

Structural Modifications and Bioactivity :

  • The benzyl linkage in N-[(3,4-dimethylphenyl)methyl]-1H-pyrazol-4-amine introduces conformational flexibility compared to the direct aryl-pyrazole bond in the target compound. This could influence interactions with biological targets or pharmacokinetic profiles.
  • The cyclopropyl group in the pyridinyl derivative is a common motif in drug design to enhance metabolic stability and reduce oxidative degradation.

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